molecular formula C17H31N5O9 B14766818 Tetrapeptide-21 Acetate

Tetrapeptide-21 Acetate

Cat. No.: B14766818
M. Wt: 449.5 g/mol
InChI Key: QURHWMRHFKKDPJ-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapeptide-21 Acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the tetrapeptide is formed.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-21 Acetate can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .

Scientific Research Applications

Tetrapeptide-21 Acetate has a wide range of scientific research applications:

Mechanism of Action

Tetrapeptide-21 Acetate exerts its effects by mimicking the skin’s natural peptides. It stimulates the production of collagen and hyaluronic acid, which are essential for maintaining skin elasticity and hydration. The peptide interacts with specific receptors on skin cells, triggering signaling pathways that lead to increased collagen synthesis and improved skin structure .

Comparison with Similar Compounds

Uniqueness: Tetrapeptide-21 Acetate is unique due to its specific amino acid sequence (Gly-Glu-Lys-Gly) and its ability to mimic the skin’s natural peptides. This makes it particularly effective in anti-aging skincare formulations .

Properties

Molecular Formula

C17H31N5O9

Molecular Weight

449.5 g/mol

IUPAC Name

acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H27N5O7.C2H4O2/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17;1-2(3)4/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25);1H3,(H,3,4)/t9-,10-;/m0./s1

InChI Key

QURHWMRHFKKDPJ-IYPAPVHQSA-N

Isomeric SMILES

CC(=O)O.C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN

Canonical SMILES

CC(=O)O.C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.